molecular formula C7H8BrNO B1529805 (2-Bromo-6-methylpyridin-4-yl)methanol CAS No. 1220123-59-0

(2-Bromo-6-methylpyridin-4-yl)methanol

Cat. No.: B1529805
CAS No.: 1220123-59-0
M. Wt: 202.05 g/mol
InChI Key: BDYCNXLYRGFBFC-UHFFFAOYSA-N
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Description

(2-Bromo-6-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, along with a hydroxymethyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Bromo-6-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 4-pyridinemethanol. The process typically includes the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Another method involves the use of sodium borohydride and lithium chloride to form a reductive mixture in tetrahydrofuran. Methyl isonicotinate is then added dropwise into the reductive mixture, followed by heating under reflux for several hours. The reaction is quenched with an acid solution, and the product is isolated using conventional methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, resulting in efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form the corresponding pyridinemethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-bromo-6-methylpyridine-4-carboxylic acid.

    Reduction: 4-Pyridinemethanol, 2-methyl-.

    Substitution: 4-Pyridinemethanol derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(2-Bromo-6-methylpyridin-4-yl)methanol is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-6-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions are essential in its applications in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinemethanol, 2-chloro-6-methyl-
  • 4-Pyridinemethanol, 2-fluoro-6-methyl-
  • 4-Pyridinemethanol, 2-iodo-6-methyl-

Uniqueness

(2-Bromo-6-methylpyridin-4-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2-bromo-6-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYCNXLYRGFBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chilled (−78° C.) solution of 2-bromo-6-methyl-isonicotinic acid methyl ester (1.90 g, 8.26 mmol) in CH2Cl2 (200 mL) was added a 1 M solution of DIBAH (24.8 mL, 24.8 mmol) in CH2Cl2. The mixture was allowed to warm to room temperature. After 12 hours, the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL). After 5 hours, phases were separated and the aqueous layer was extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4, filtered and concentrated. The resulting residue was purified by silica gel chromatography eluting with a gradient of 0-100% ethyl acetate in heptane to afford (2-bromo-6-methyl-pyridin-4-yl)-methanol as white solid. MS m/z 202.45 (M+), 204.44 (M+2).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24.8 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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